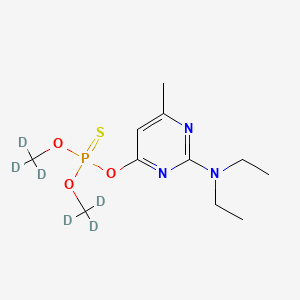

Pirimiphos-methyl-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3/i4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQHJPRIBSPCY-RKAHMFOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)N(CC)CC)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity of Pirimiphos-methyl-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Pirimiphos-methyl-d6, a deuterated analog of the organophosphate insecticide Pirimiphos-methyl. The incorporation of deuterium in place of hydrogen atoms in the methoxy groups is a critical attribute for its use as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods. This guide outlines the typical isotopic purity, the methodologies for its determination, and a conceptual framework for the analytical workflow.

Data Presentation: Isotopic Purity of Deuterated Standards

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. Commercially available deuterated standards, such as this compound, are synthesized to achieve a high degree of isotopic enrichment. While the exact isotopic purity can vary between manufacturing batches and suppliers, it is typically expected to be high.

For illustrative purposes, the following table presents representative data for a deuterated standard, based on a Certificate of Analysis for a similar compound. Researchers should always refer to the Certificate of Analysis provided by the supplier for the specific lot of this compound being used.

| Parameter | Value | Method of Determination |

| Isotopic Purity (d6) | ≥98% | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Distribution | Mass Spectrometry | |

| d0 (unlabeled) | <0.5% | |

| d1 | <1.0% | |

| d2 | <1.5% | |

| d3 | <2.0% | |

| d4 | <3.0% | |

| d5 | <5.0% | |

| d6 | ≥98% |

Note: The values presented in this table are representative and may not reflect the exact specifications of a particular batch of this compound.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopes. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of its ions.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, typically a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS), is used. For deuterated compounds, LC-MS with an electrospray ionization (ESI) source is common.

-

Analysis:

-

The sample is introduced into the mass spectrometer.

-

The instrument is operated in full-scan mode to detect the molecular ion cluster of this compound.

-

The relative abundances of the ion corresponding to the fully deuterated molecule (d6) and the ions corresponding to molecules with fewer deuterium atoms (d0 to d5) are measured.

-

-

Data Interpretation: The isotopic purity is calculated from the relative intensities of the peaks in the mass spectrum corresponding to the different isotopic species. The percentage of the d6 species relative to the sum of all isotopic species represents the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and isotopic composition of a molecule. For deuterated compounds, ¹H (proton), ²H (deuterium), and ¹³C NMR are valuable.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Analysis:

-

¹H NMR: The absence or significant reduction of signals corresponding to the methoxy protons confirms the high level of deuteration. The residual proton signals can be integrated to quantify the amount of non-deuterated and partially deuterated species.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and location in the molecule.

-

¹³C NMR: The carbon signals of the deuterated methoxy groups will appear as multiplets due to coupling with deuterium. The pattern and integration of these signals can provide information about the number of deuterium atoms attached to each carbon.

-

-

Data Interpretation: The isotopic purity is determined by comparing the integrals of the residual proton signals with the integrals of non-deuterated reference signals within the molecule or an internal standard.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

Caption: Mass Spectrometry Analysis Pathway.

Caption: NMR Spectroscopy Analysis Pathway.

An In-Depth Technical Guide to the Synthesis and Characterization of Pirimiphos-methyl-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pirimiphos-methyl-d6, an isotopically labeled internal standard crucial for the accurate quantification of the widely used organophosphorus insecticide, Pirimiphos-methyl. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the labeled compound.

Introduction

Pirimiphos-methyl, O-(2-(diethylamino)-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum insecticide and acaricide.[1] Its extensive use in agriculture and public health necessitates sensitive and accurate methods for monitoring its residues in various matrices. Isotope dilution mass spectrometry (IDMS) is a preferred method for such quantification, and the availability of a stable isotope-labeled internal standard like this compound is paramount for achieving high accuracy and precision by correcting for matrix effects and variations in analytical procedures. This guide outlines the synthesis and detailed characterization of this compound, where the six hydrogen atoms of the two methoxy groups are replaced with deuterium.

Synthesis of this compound

The synthesis of this compound is a two-step process that mirrors the industrial synthesis of the unlabeled compound. The key to the isotopic labeling is the use of a deuterated phosphorylating agent in the final step.

The overall synthesis can be depicted as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Diethylamino)-6-methylpyrimidin-4-ol

The pyrimidine intermediate, 2-(diethylamino)-6-methylpyrimidin-4-ol, is synthesized by the condensation of diethylguanidine with ethyl acetoacetate.

-

Materials: Diethylguanidine, Ethyl acetoacetate, Sodium ethoxide, Ethanol.

-

Procedure: A solution of sodium ethoxide in ethanol is prepared. To this, diethylguanidine is added, followed by the dropwise addition of ethyl acetoacetate. The mixture is refluxed for several hours. After cooling, the product is precipitated by the addition of water and acidification. The resulting solid is filtered, washed, and dried to yield 2-(diethylamino)-6-methylpyrimidin-4-ol.

Step 2: Synthesis of O,O-di(methyl-d3) phosphorochloridothioate

The key deuterated reagent is prepared by the reaction of thiophosphoryl chloride with deuterated methanol.

-

Materials: Thiophosphoryl chloride (PSCl₃), Methanol-d4 (CD₃OD), Anhydrous base (e.g., triethylamine or pyridine).

-

Procedure: To a cooled solution of thiophosphoryl chloride in an anhydrous aprotic solvent, a solution of methanol-d4 and an anhydrous base is added dropwise under an inert atmosphere. The reaction is stirred at a low temperature and then allowed to warm to room temperature. The reaction mixture is filtered to remove the salt byproduct, and the solvent is removed under reduced pressure to yield crude O,O-di(methyl-d3) phosphorochloridothioate, which can be purified by distillation.

Step 3: Synthesis of this compound

The final product is obtained by the condensation of the pyrimidine intermediate with the deuterated phosphorochloridothioate.

-

Materials: 2-(Diethylamino)-6-methylpyrimidin-4-ol, O,O-di(methyl-d3) phosphorochloridothioate, Base (e.g., potassium carbonate or triethylamine), Anhydrous solvent (e.g., acetonitrile or toluene).

-

Procedure: A mixture of 2-(diethylamino)-6-methylpyrimidin-4-ol and a base in an anhydrous solvent is stirred. To this suspension, a solution of O,O-di(methyl-d3) phosphorochloridothioate in the same solvent is added dropwise. The reaction is stirred at a controlled temperature for several hours. The solid byproduct is filtered off, and the solvent is evaporated. The crude this compound is then purified using column chromatography.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄D₆N₃O₃PS | [2] |

| Molecular Weight | 311.37 g/mol | |

| Appearance | Pale yellow liquid | [3] |

| Solubility | Miscible with most organic solvents | [3] |

Mass Spectrometry

Mass spectrometry confirms the incorporation of six deuterium atoms. The molecular ion peak in the mass spectrum of this compound is expected to be shifted by 6 mass units compared to the unlabeled compound.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Pirimiphos-methyl | 305 | 277, 249, 194, 166, 138, 111 |

| This compound | 311 | 283, 255, 200, 172, 138, 111 |

Data for unlabeled Pirimiphos-methyl is based on the NIST database. Data for this compound is predicted based on the structure.

Caption: Predicted mass fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirming the position of the deuterium labels.

¹H NMR: In the proton NMR spectrum of this compound, the characteristic signal for the methoxy protons, which appears as a doublet in the unlabeled compound, will be absent. The other proton signals corresponding to the ethyl and pyrimidine ring protons should remain.

¹³C NMR: The carbon-13 NMR spectrum will show the signals for the carbon atoms of the main skeleton. The signals for the deuterated methyl carbons will be observed as a triplet (due to C-D coupling) with a significantly lower intensity compared to their protonated counterparts.

| Assignment | Pirimiphos-methyl ¹H NMR (Predicted) | This compound ¹H NMR (Predicted) | Pirimiphos-methyl ¹³C NMR (Predicted) | This compound ¹³C NMR (Predicted) |

| -OCH₃ | ~3.8 ppm (d) | Absent | ~54 ppm | ~53 ppm (t) |

| -N(CH₂CH₃)₂ | ~3.5 ppm (q), ~1.2 ppm (t) | ~3.5 ppm (q), ~1.2 ppm (t) | ~42 ppm, ~13 ppm | ~42 ppm, ~13 ppm |

| Pyrimidine-CH₃ | ~2.4 ppm (s) | ~2.4 ppm (s) | ~24 ppm | ~24 ppm |

| Pyrimidine-H | ~5.8 ppm (s) | ~5.8 ppm (s) | ~100 ppm | ~100 ppm |

| Pyrimidine-C | ~170, 162, 159 ppm | ~170, 162, 159 ppm |

Predicted chemical shifts are based on standard values and the structure of Pirimiphos-methyl.

Applications

This compound is primarily used as an internal standard in analytical methods for the determination of Pirimiphos-methyl residues in various samples, including:

-

Environmental samples (water, soil)

-

Agricultural commodities (fruits, vegetables, grains)

-

Food products

-

Biological matrices (blood, urine)

Its use in isotope dilution mass spectrometry significantly improves the accuracy and reliability of the analytical results.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The described synthetic route provides a clear pathway for the preparation of this essential internal standard. The characterization data, including mass spectrometry and NMR spectroscopy, confirm the successful isotopic labeling and structural integrity of the molecule. The availability of high-purity this compound is critical for researchers and analytical scientists in the fields of environmental monitoring, food safety, and toxicology.

References

Deconstructing the Certificate of Analysis for Pirimiphos-methyl-d6: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Pirimiphos-methyl-d6 is a critical document. It provides the necessary assurance of identity, purity, and concentration required for accurate quantitative analysis. This guide delves into the typical components of a this compound CoA, explaining the significance of each section and the analytical techniques employed.

This compound is the deuterium-labeled version of Pirimiphos-methyl, a broad-spectrum organophosphorus insecticide.[1] The deuterated form is commonly used as an internal standard in analytical chemistry, particularly for quantifying pesticide residues in various matrices such as wheat flour and wastewater using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its physical and chemical properties are nearly identical to the unlabeled analog, ensuring it behaves similarly during sample preparation and analysis, which is crucial for correcting matrix effects and improving the accuracy of quantification.[2]

Understanding the Core Data

A typical CoA for this compound will present key quantitative data in a structured format. Below is a summary of the essential information you would expect to find.

Product Information

| Parameter | Typical Specification |

| Product Name | This compound |

| Synonyms | O,O-dimethyl-d6-O-(2-(diethylamino)-6-methyl-4-pyrimidinyl) phosphorothioate |

| CAS Number | 1793055-06-7[1][3] |

| Unlabeled CAS Number | 29232-93-7[1][4] |

| Molecular Formula | C₁₁H₁₄D₆N₃O₃PS[1][3] |

| Molecular Weight | 311.37 g/mol [2][3] |

Analytical Data

| Test | Method | Typical Specification | Purpose |

| Chemical Purity | HPLC, GC | ≥98% | Confirms the percentage of the desired compound. |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | Determines the percentage of deuterium enrichment. |

| Concentration (if a solution) | Gravimetric/Volumetric with Purity Correction | e.g., 100 µg/mL in Acetonitrile[5] | Provides the precise concentration for quantitative use. |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Verifies the chemical structure of the compound. |

| Residual Solvents | GC-HS | Meets USP <467> or ICH Q3C limits | Quantifies any remaining solvents from synthesis. |

| Water Content | Karl Fischer Titration | ≤0.5% | Determines the amount of water present. |

Experimental Protocols: A Closer Look

The data presented on a CoA is the result of rigorous analytical testing. The following sections detail the methodologies behind the key experiments.

Purity Determination by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used to assess the chemical purity of this compound.

-

Principle: These methods separate the main compound from any impurities. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

-

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector set at a wavelength where Pirimiphos-methyl absorbs, such as 247 nm.[6]

-

-

Typical GC Conditions:

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and determining the isotopic enrichment of this compound.

-

Principle: The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. For this compound, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound due to the six deuterium atoms. The relative intensities of the deuterated and non-deuterated molecular ions are used to calculate the isotopic purity.

-

Instrumentation: Typically performed using GC-MS or LC-MS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule.

-

¹H NMR (Proton NMR): In a fully deuterated methyl group, the proton signals will be absent. This confirms the location of the deuterium labeling. The remaining signals in the spectrum should correspond to the other protons in the molecule, confirming the overall structure.

-

³¹P NMR (Phosphorus NMR): This technique is particularly useful for organophosphorus compounds and can be used to identify and quantify phosphorus-containing impurities.[6]

Visualizing the Workflow

The following diagrams illustrate the logical flow of analysis for a Certificate of Analysis and a typical signaling pathway related to the mode of action of Pirimiphos-methyl.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pirimiphos-methyl-(O,O-dimethyl-d6) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. glpbio.com [glpbio.com]

- 4. Pirimiphos-(methyl-d6) | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 5. hpc-standards.com [hpc-standards.com]

- 6. fao.org [fao.org]

- 7. cdn.who.int [cdn.who.int]

- 8. GC-MS identification and analytical behavior of pirimiphos-methyl in imported foods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Pirimiphos-methyl-d6 for Research Applications

This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity Pirimiphos-methyl-d6 for their work. This document provides an overview of commercial suppliers, guidance on assessing product quality, and detailed analytical methodologies for its use as an internal standard in quantitative analysis.

Introduction to this compound

This compound is the deuterated analog of Pirimiphos-methyl, a broad-spectrum organophosphate insecticide and acaricide. The stable isotope-labeled form is a critical tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Pirimiphos-methyl residues in various matrices. Its use as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to more precise and reliable results.

Commercial Suppliers of High-Purity this compound

Several commercial suppliers offer this compound, typically as an analytical standard. While obtaining a certificate of analysis with specific purity and isotopic enrichment data is crucial before purchase, the following table summarizes publicly available information from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Available Formats |

| Sigma-Aldrich (Merck) | Pirimiphos-methyl-(O,O-dimethyl-d6) PESTANAL® | 1793055-06-7 | C₁₁H₁₄D₆N₃O₃PS | Neat |

| MedChemExpress | This compound | 1793055-06-7 | C₁₁H₁₄D₆N₃O₃PS | Not specified |

| GlpBio | This compound | 1793055-06-7 | C₁₁H₁₄D₆N₃O₃PS | Not specified |

| LGC Standards | This compound | 1793055-06-7 | C₁₁H₁₄D₆N₃O₃PS | Neat; 100 µg/mL in Acetone |

| BOC Sciences | This compound | 1793055-06-7 | C₁₁H₁₄D₆N₃O₃PS | Not specified |

| HPC Standards GmbH | D6-Pirimiphos-methyl solution | 1793055-06-7 | Not specified | 100 µg/ml in Acetonitrile |

Quality Considerations for High-Purity Standards

For use as an internal standard in quantitative analysis, both chemical and isotopic purity are paramount. While supplier specifications should be the primary reference, guidelines from organizations like the WHO and FAO for the non-deuterated Pirimiphos-methyl can provide a baseline for understanding expected purity levels for a high-quality standard.

According to WHO and FAO specifications for technical grade Pirimiphos-methyl, the active ingredient content should be declared and meet specific tolerances.[1][2][3] The specifications also set limits for impurities, such as O,O,S-trimethyl phosphorodithioate and water content.[2][3] For a high-purity deuterated standard, one should expect a chemical purity of ≥98% and a high isotopic enrichment (typically >99% deuteration).

Experimental Protocols for the Use of this compound

This compound is predominantly used as an internal standard in chromatographic methods coupled with mass spectrometry. The following sections provide an overview of typical experimental protocols.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, cereal)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

This compound internal standard solution

Protocol:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution.

-

Add 10-15 mL of ACN.

-

Add the QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the ACN supernatant to a d-SPE tube containing PSA and MgSO₄.

-

Shake for 30 seconds.

-

Centrifuge at a high speed for 2-5 minutes.

-

The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a common technique for the quantification of Pirimiphos-methyl.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pirimiphos-methyl: Precursor ion (e.g., m/z 306) to product ions (e.g., m/z 164, 191)

-

This compound: Precursor ion (e.g., m/z 312) to product ions (e.g., m/z 164, 197)

-

-

Collision Energy and other MS parameters: Optimized for the specific instrument.

Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for the analysis of Pirimiphos-methyl.

Instrumentation:

-

Gas chromatograph with a suitable injector (e.g., split/splitless)

-

Tandem mass spectrometer

Chromatographic Conditions (Example):

-

Column: A low- to mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient starting from around 70°C and ramping up to approximately 280°C.

-

Injection Volume: 1-2 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

MRM Transitions: Specific precursor-to-product ion transitions for both Pirimiphos-methyl and this compound would be selected and optimized.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for high-purity this compound is a critical step for ensuring the quality and reliability of research data. The following diagram illustrates a logical workflow for this process.

Caption: A flowchart outlining the key steps for selecting a commercial supplier of high-purity this compound.

This guide provides a comprehensive overview for researchers and scientists working with high-purity this compound. By carefully selecting suppliers and employing validated analytical methods, the accuracy and reliability of experimental results can be significantly enhanced.

References

Long-Term Stability of Pirimiphos-methyl-d6 Stock Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the long-term stability of Pirimiphos-methyl-d6 stock solutions, offering detailed experimental protocols and data presentation to ensure the accuracy and reliability of research outcomes. While specific long-term stability data for the deuterated form (this compound) is not extensively available in public literature, this document compiles best practices and representative data based on the known stability profile of its non-deuterated counterpart, Pirimiphos-methyl.

Introduction

This compound is a deuterated analog of Pirimiphos-methyl, an organophosphate insecticide. It is commonly used as an internal standard in analytical chemistry for the quantification of Pirimiphos-methyl residues in various matrices. The accuracy of these analytical methods relies heavily on the stability and accurate concentration of the this compound stock solutions. Degradation of the standard can lead to underestimation of the analyte concentration. Therefore, a thorough understanding of its stability under different storage conditions is crucial.

Factors that can influence the stability of this compound in solution include temperature, light, solvent, and pH. Pirimiphos-methyl is known to be susceptible to hydrolysis and photolysis.

Experimental Protocols

Preparation of this compound Stock Solutions

A precise and accurate preparation of the stock solution is the first critical step in any quantitative analysis.

Materials:

-

This compound certified reference material (CRM)

-

High-purity solvents (e.g., acetonitrile, methanol, toluene, acetone, ethyl acetate)[1]

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Allow the this compound CRM to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of the CRM using a calibrated analytical balance.

-

Quantitatively transfer the weighed CRM to a Class A volumetric flask.

-

Dissolve the CRM in a small amount of the chosen solvent.

-

Once fully dissolved, bring the solution to the final volume with the solvent.

-

Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.

-

Transfer aliquots of the stock solution into amber glass vials with PTFE-lined caps to minimize headspace and exposure to light.

-

Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

-

Store the prepared stock solutions under the specified conditions.

Long-Term Stability Study Design

A comprehensive stability study should evaluate the integrity of the stock solution over an extended period under various storage conditions.

Methodology:

-

Solution Preparation: Prepare a homogenous stock solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 1000 µg/mL).[1]

-

Aliquoting: Distribute the stock solution into multiple amber glass vials to create individual test samples for each time point and storage condition. This avoids repeated opening of the same vial.

-

Storage Conditions: Store the aliquots under a range of controlled conditions:

-

Time Points: Establish a schedule for analysis at regular intervals. For a long-term study, this could be at 0, 1, 3, 6, 9, 12, 18, and 24 months.

-

Analytical Method: At each time point, analyze the concentration of this compound in the stored solutions using a validated, stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3]

-

Data Analysis: Compare the concentration at each time point to the initial concentration (time 0). A common criterion for stability is the retention of 90-110% of the initial concentration.

Analytical Methodology (HPLC-UV)

The following is an example of an HPLC method that can be adapted for the analysis of this compound. Method validation according to regulatory guidelines is essential before use.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (85:15 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: 32°C

Data Presentation

The following table summarizes representative long-term stability data for this compound stock solutions. This data is illustrative and based on the known behavior of Pirimiphos-methyl and general principles of pesticide standard stability. Actual stability will depend on the specific experimental conditions.

| Storage Condition | Solvent | Initial Concentration (µg/mL) | 3 Months (% Recovery) | 6 Months (% Recovery) | 12 Months (% Recovery) | 24 Months (% Recovery) |

| 4°C | Acetonitrile | 1000 | 99.5 | 98.7 | 97.1 | 94.5 |

| -20°C | Acetonitrile | 1000 | 100.2 | 99.8 | 99.5 | 99.1 |

| -80°C | Acetonitrile | 1000 | 99.9 | 100.1 | 99.8 | 99.6 |

| 4°C | Toluene | 1000 | 99.8 | 99.2 | 98.5 | 97.0 |

| -20°C | Toluene | 1000 | 100.1 | 99.9 | 99.7 | 99.4 |

| -80°C | Toluene | 1000 | 100.0 | 99.9 | 99.8 | 99.7 |

Note: The percentage recovery is calculated as (Measured Concentration / Initial Concentration) * 100.

Visualization

Experimental Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a long-term stability study of this compound stock solutions.

Conclusion

Based on the available data for Pirimiphos-methyl and general practices for storing pesticide standards, this compound stock solutions are expected to exhibit good long-term stability when stored at low temperatures (-20°C or -80°C) in a non-polar or moderately polar aprotic solvent and protected from light. Storage at 4°C may show a slight decline over a period of two years. It is imperative for each laboratory to conduct its own stability studies under its specific storage and handling conditions to establish appropriate expiration dates for their stock solutions. The use of a validated, stability-indicating analytical method is crucial for obtaining reliable results.

References

- 1. Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Analysis of Pirimiphos-methyl-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Pirimiphos-methyl-d6 in organic solvents, alongside relevant experimental protocols and metabolic pathways. Given the use of this compound as an internal standard in analytical chemistry, this guide also details a typical workflow for its quantification.

Solubility of this compound in Organic Solvents

Quantitative Solubility Data (for Pirimiphos-methyl)

The following table summarizes the available quantitative solubility data for Pirimiphos-methyl in selected organic solvents. Researchers should consider this data as a reliable estimate for this compound.

| Solvent | Solubility | Temperature (°C) |

| Xylene | 250,000 mg/L | 20 |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (equivalent to 50,000 mg/L) | Not Specified |

Note: It is best practice to empirically determine the solubility for a specific application and solvent system.

Experimental Protocol for Solubility Determination

A robust method for determining the solubility of a compound in an organic solvent can be adapted from the principles outlined in OECD Guideline 105 for water solubility, specifically the "Flask Method"[2][3]. This method is suitable for substances where the solubility is sufficient to be quantified by standard analytical techniques.

Principle

An excess amount of this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved substance. The saturated solution is then separated from the excess solid, and the concentration of the dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Materials and Equipment

-

This compound of known purity

-

High-purity organic solvents

-

Glass flasks with airtight stoppers

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure

-

Preparation of the Test Solution:

-

Add an amount of this compound that is estimated to be in excess of its solubility to a glass flask.

-

Add a known volume of the organic solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests may be required to determine the optimal equilibration time.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the undissolved material to settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:

-

Centrifuging the mixture and drawing off the supernatant.

-

Filtering the solution through a solvent-compatible filter (e.g., PTFE) that does not adsorb the analyte.

-

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Dilute an aliquot of the saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solution by a validated HPLC method[4].

-

Calculate the concentration of this compound in the saturated solution based on the calibration curve.

-

Metabolic Pathway of Pirimiphos-methyl

Pirimiphos-methyl undergoes extensive metabolism in vivo. The primary metabolic transformations involve the cleavage of the phosphoester bond and modifications to the diethylamino group on the pyrimidine ring. While the metabolism of the d6 isotopologue is not expected to differ significantly, it is important to understand these pathways, especially when using it as an internal standard for the parent compound in biological matrices. The main metabolic steps include hydrolysis and N-de-ethylation, leading to the formation of several key metabolites[5].

Experimental Workflow for Quantification

This compound is commonly used as an internal standard for the accurate quantification of Pirimiphos-methyl in various samples. The following diagram illustrates a typical analytical workflow using liquid chromatography.

References

Unraveling the Molecular Signature: An In-depth Guide to the Mass Spectrum of Pirimiphos-methyl-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of Pirimiphos-methyl-d6, a deuterated analog of the organophosphorus insecticide Pirimiphos-methyl. Understanding the fragmentation pattern of this internal standard is crucial for its application in quantitative analyses using isotope dilution mass spectrometry. This document outlines the expected mass spectral characteristics, detailed experimental protocols for its analysis, and visual representations of its fragmentation pathways and analytical workflows.

Core Compound Information

This compound is utilized as an internal standard for the quantification of Pirimiphos-methyl in various matrices. The six deuterium atoms are located on the two O-methyl groups, resulting in a molecular weight of 311.37 g/mol .

| Property | Pirimiphos-methyl | This compound |

| Molecular Formula | C₁₁H₂₀N₃O₃PS | C₁₁D₆H₁₄N₃O₃PS |

| Molecular Weight | 305.334 g/mol [1] | 311.37 g/mol |

| CAS Number | 29232-93-7[1] | Not readily available |

| Synonyms | O-(2-(Diethylamino)-6-methyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate, Actellic[1] | 2-Diethylamino-6-methylpyrimidin-4-yl-O,O-dimethyl-d6-phosphorothioate |

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is characterized by specific fragmentation patterns that are essential for its identification and quantification. While a publicly available, fully annotated mass spectrum for the deuterated standard is limited, the fragmentation pathway can be reliably inferred from the well-documented spectrum of its non-deuterated counterpart, Pirimiphos-methyl. The primary fragmentation of Pirimiphos-methyl involves cleavage of the P-O bond connected to the pyrimidine ring and subsequent fragmentations of the resulting ions.

The key difference in the mass spectrum of this compound will be a +6 Da mass shift for the molecular ion and any fragments retaining the two deuterated O-methyl groups.

Table of Expected Major Fragment Ions for this compound (inferred from Pirimiphos-methyl fragmentation):

| m/z (Pirimiphos-methyl) | m/z (this compound) | Proposed Fragment Structure/Identity |

| 305 | 311 | [M]⁺ |

| 290 | 296 | [M - CH₃]⁺ |

| 277 | 283 | [M - C₂H₄]⁺ |

| 249 | 255 | [M - C₄H₈]⁺ |

| 221 | 221 | [C₉H₁₄N₃O]⁺ (pyrimidinyl moiety) |

| 194 | 194 | [C₈H₁₁N₃]⁺ |

| 166 | 166 | [C₇H₉N₂O]⁺ |

| 125 | 131 | [(CD₃O)₂PS]⁺ |

| 109 | 115 | [(CD₃O)₂P]⁺ |

| 93 | 99 | [CD₃OPS]⁺ |

| 79 | 85 | [CD₃OP]⁺ |

Note: The m/z values for this compound fragments containing the deuterated methyl groups are predicted based on the fragmentation of the non-deuterated standard.

Experimental Protocols

The analysis of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like Pirimiphos-methyl.

1. Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a common method for preparing samples from complex matrices like food products.[2]

2. GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or similar.[3]

-

Mass Spectrometer: Agilent 7010B GC MS Triple Quadrupole or equivalent.[3]

-

Column: HP-5MS, 30 m x 0.250 mm diameter, 0.25 µm film thickness.[3]

-

Oven Program: Initial temperature of 150°C, hold for 0 min, ramp to 280°C at 30°C/min, and hold at 280°C for 10 min.[3]

-

Inlet: Splitless mode at 250°C with a helium purge flow of 3 mL/min.[3]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

-

Injection Volume: 2 µL.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Monitoring Mode: Selected Ion Monitoring (SIM) or full scan. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and specific, making it suitable for trace-level quantification.

1. Sample Preparation: Similar to GC-MS, a modified QuEChERS extraction can be employed.[2]

2. LC-MS/MS System and Conditions:

-

Liquid Chromatograph: Agilent 1200 HPLC or equivalent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

-

Column: A reversed-phase C18 column is often used.

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for Pirimiphos-methyl.

-

MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for quantification. For Pirimiphos-methyl, precursor-to-product ion transitions such as 306.0 -> 164.1 and 306.0 -> 108.1 have been reported.[5] For this compound, the precursor ion would be m/z 312 [M+H]⁺, and the product ions would be monitored accordingly.

Visualizing Molecular Behavior and Analytical Processes

Diagrams illustrating the fragmentation pathway and the experimental workflow provide a clearer understanding of the analytical process.

References

Methodological & Application

Application Notes: Quantitative Analysis of Pirimiphos-methyl in Food Matrices using Pirimiphos-methyl-d6 as an Internal Standard

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide used for the control of a wide range of pests on various crops and in stored grains.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pirimiphos-methyl in food commodities to ensure consumer safety. Accurate and reliable quantification of its residues is therefore crucial. The use of a stable isotope-labeled internal standard, such as Pirimiphos-methyl-d6, is the gold standard for residue analysis, as it effectively compensates for matrix effects and variations during sample preparation and instrumental analysis.[3] This application note provides a detailed protocol for the determination of pirimiphos-methyl in food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the extraction process. This "surrogate" standard behaves chemically and physically identically to the native analyte (pirimiphos-methyl) throughout the extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal response of the native analyte to that of the internal standard using GC-MS/MS, accurate quantification can be achieved, as any losses or enhancements encountered during the analytical process will affect both compounds equally. This approach significantly improves the accuracy and precision of the analysis by mitigating matrix-induced signal suppression or enhancement.

Experimental Protocols

1. Reagents and Materials

-

Solvents: Acetonitrile (ACN), Acetone, Toluene (all pesticide residue grade)

-

Standards: Pirimiphos-methyl (analytical standard), this compound (internal standard)

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, 1% Sorbitol solution (analyte protectant)

-

Sample Matrices: Representative food commodities (e.g., wheat, spinach, apples)

2. Standard Solution Preparation

-

Pirimiphos-methyl Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pirimiphos-methyl standard and dissolve in 10 mL of toluene.

-

This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of toluene.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to create calibration standards.

-

Internal Standard Spiking Solution (5 µg/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Method)

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, add 10 mL of reagent water and allow to rehydrate for 30 minutes.

-

Add 100 µL of the 5 µg/mL this compound internal standard spiking solution to the sample.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

-

Transfer 1 mL of the final extract into a GC vial.

-

Add 10 µL of 1% sorbitol solution as an analyte protectant.

4. GC-MS/MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

-

Injection Volume: 1 µL, splitless

-

Inlet Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 min

-

Ramp 1: 25 °C/min to 150 °C

-

Ramp 2: 5 °C/min to 200 °C

-

Ramp 3: 10 °C/min to 280 °C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Representative GC-MS/MS MRM Transitions for Pirimiphos-methyl and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Pirimiphos-methyl | 305.1 | 164.1 | 108.1 | 15 |

| This compound | 311.1 | 170.1 | 114.1 | 15 |

Table 2: Representative Method Validation Data for Pirimiphos-methyl in Wheat Matrix

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 200 µg/kg |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (Recovery) | |

| Spiking Level (10 µg/kg) | 98% |

| Spiking Level (50 µg/kg) | 102% |

| Spiking Level (100 µg/kg) | 99% |

| Precision (RSD) | |

| Repeatability (n=6, 50 µg/kg) | < 5% |

| Intermediate Precision | < 8% |

| Limit of Quantification (LOQ) | 1 µg/kg |

Visualizations

Caption: Experimental workflow for pesticide residue analysis.

Caption: Logic of internal standard use for quantification.

The use of this compound as an internal standard provides a robust and reliable method for the quantification of pirimiphos-methyl residues in various food matrices. The described QuEChERS extraction followed by GC-MS/MS analysis demonstrates excellent performance in terms of linearity, accuracy, and precision. This methodology is suitable for routine monitoring of pirimiphos-methyl residues to ensure compliance with regulatory MRLs and safeguard public health. The principles outlined in this application note can be adapted for use with other chromatographic techniques such as LC-MS/MS, depending on the specific matrix and regulatory requirements.

References

Application Note: Quantification of Pirimiphos-methyl in Food Matrices using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide widely used in agriculture for the protection of stored grain and other crops.[1] Its extensive use necessitates robust and accurate analytical methods to monitor its residue levels in food products to ensure consumer safety and compliance with regulatory limits. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of chemical residues.[2] This method involves the use of a stable isotopically labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The use of an internal standard that co-elutes with the analyte allows for the correction of matrix effects and variations in instrument response, leading to highly reliable quantitative results.

This application note provides a detailed protocol for the quantification of Pirimiphos-methyl in various food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotope dilution.

Experimental Workflow

The overall experimental workflow for the quantification of Pirimiphos-methyl is depicted in the following diagram.

Experimental Protocols

Materials and Reagents

-

Pirimiphos-methyl analytical standard (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate

-

Disodium citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented matrices)

Sample Preparation (QuEChERS Method)

The QuEChERS method is a simple and effective sample preparation technique for the extraction of pesticide residues from food matrices.[3][4][5][6][7]

-

Homogenization: Homogenize a representative portion of the food sample.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the internal standard solution (this compound) to achieve a final concentration of 50 ng/mL.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).[8]

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing MgSO₄, PSA, and C18. For highly pigmented samples, a sorbent containing GCB may be used.

-

Shake for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract:

-

Transfer the cleaned supernatant to a new vial.

-

The extract is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are monitored for the quantification and confirmation of Pirimiphos-methyl and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Pirimiphos-methyl (Quantifier) | 306.1 | 164.1 | 20 | 50 |

| Pirimiphos-methyl (Qualifier) | 306.1 | 108.1 | 35 | 50 |

| This compound (Internal Standard) | 312.1 | 170.1 | 20 | 50 |

Quantitative Data

Calibration Curve

A matrix-matched calibration curve is prepared by spiking blank matrix extracts with known concentrations of Pirimiphos-methyl and a constant concentration of this compound.

| Concentration (ng/mL) | Pirimiphos-methyl Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) |

| 1 | 12,500 | 250,000 | 0.05 |

| 5 | 63,000 | 252,000 | 0.25 |

| 10 | 128,000 | 255,000 | 0.50 |

| 50 | 645,000 | 258,000 | 2.50 |

| 100 | 1,290,000 | 257,000 | 5.02 |

The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Method Validation Data

The method should be validated for linearity, accuracy (recovery), and precision (repeatability).

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.0 µg/kg |

| Accuracy (Recovery at 10 µg/kg) | 95% |

| Precision (RSD at 10 µg/kg) | < 5% |

Fragmentation of Pirimiphos-methyl

The fragmentation pattern of Pirimiphos-methyl in the mass spectrometer is crucial for selecting the appropriate MRM transitions. The primary fragmentation involves the cleavage of the phosphate ester bond.

Conclusion

The described method utilizing QuEChERS extraction and isotope dilution LC-MS/MS provides a robust, accurate, and sensitive approach for the quantification of Pirimiphos-methyl in various food matrices. The use of a stable isotopically labeled internal standard effectively compensates for matrix effects, ensuring high-quality data suitable for regulatory compliance and food safety monitoring. The detailed protocol and performance data presented in this application note can be readily implemented by analytical laboratories involved in pesticide residue analysis.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 4. QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods | Springer Nature Experiments [experiments.springernature.com]

- 5. shimisanj.com [shimisanj.com]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Application Note: Quantitative Analysis of Pirimiphos-methyl in Agricultural Produce using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the organophosphate insecticide Pirimiphos-methyl in various agricultural matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). The use of a deuterated internal standard, Pirimiphos-methyl-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. This method is suitable for routine monitoring of Pirimiphos-methyl residues in food safety and environmental laboratories.

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on stored grains, fruits, and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pirimiphos-methyl in food commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring consumer safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like Pirimiphos-methyl. The use of an isotopically labeled internal standard, such as this compound, is highly recommended to compensate for potential analyte losses during sample preparation and to mitigate matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.[1] This application note provides a detailed protocol for the determination of Pirimiphos-methyl using a deuterated internal standard and GC-MS/MS.

Experimental Protocol

Materials and Reagents

-

Pirimiphos-methyl analytical standard (≥98% purity)

-

This compound (dimethoxy-d6) internal standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for highly pigmented matrices)

-

50 mL and 15 mL polypropylene centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][3][4][5][6]

-

Homogenization: Weigh 10-15 g of a representative portion of the homogenized sample (e.g., fruit or vegetable) into a 50 mL polypropylene centrifuge tube. For dry samples, use a smaller amount (e.g., 2-5 g) and add an appropriate amount of water to rehydrate.

-

Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube tightly and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a mixture of PSA and C18 sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, a small amount of GCB can be added.

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

-

Solvent Exchange: Transfer the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate or toluene).

GC-MS/MS Analysis

The analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer.

Table 1: GC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL (Splitless) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial temperature 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min (hold for 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Pirimiphos-methyl and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Pirimiphos-methyl | 305.1 | 164.1 | 290.1 | 15 |

| This compound | 311.1 | 164.1 | 296.1 | 15 |

Note: Collision energies may require optimization depending on the specific instrument used.[7][8]

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 3: Method Validation Data

| Parameter | Pirimiphos-methyl |

| Linearity Range (ng/mL) | 1 - 100[7] |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) (mg/kg) | 0.005 |

| Limit of Quantification (LOQ) (mg/kg) | 0.01[9] |

| Recovery (%) | 85 - 110 |

| Precision (%RSD) | < 15 |

Workflow Diagram

Conclusion

The described GC-MS/MS method utilizing a deuterated internal standard and QuEChERS sample preparation provides a reliable, sensitive, and accurate approach for the routine analysis of Pirimiphos-methyl in agricultural commodities. The protocol is robust and can be readily implemented in food safety and environmental monitoring laboratories to ensure compliance with regulatory limits.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 3. agilent.com [agilent.com]

- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. scispec.co.th [scispec.co.th]

- 8. scispec.co.th [scispec.co.th]

- 9. shimadzu.nl [shimadzu.nl]

Sample preparation techniques for Pirimiphos-methyl analysis in soil samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Pirimiphos-methyl, a broad-spectrum organophosphate insecticide, from soil samples. The described methods are essential for environmental monitoring, agricultural research, and residue analysis in food safety and drug development contexts. The protocols for QuEChERS, Solid-Phase Extraction (SPE), and Microwave-Assisted Extraction (MAE) are presented, followed by a comparative data summary to aid in method selection.

Introduction

Pirimiphos-methyl is widely used for the protection of crops and stored grains. Due to its potential toxicity and persistence in the environment, accurate and efficient methods for its determination in complex matrices like soil are crucial. Soil, being a heterogeneous mixture of organic and inorganic materials, presents analytical challenges due to strong analyte-matrix interactions.[1][2] This document outlines three common and effective sample preparation techniques for the analysis of Pirimiphos-methyl in soil, ensuring reliable and reproducible results for subsequent chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Sample Preparation Techniques

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained widespread popularity for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[3][4] It involves a two-step process: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

-

Sample Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, then vortex and allow to hydrate for 30 minutes.[1][2]

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate internal standard.

-

Tightly cap the tube and shake vigorously for 5 minutes. Mechanical shaking is recommended for consistency.[1][2]

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake for at least 2 minutes to prevent the agglomeration of salts.[1]

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18). The choice of sorbents can be optimized based on the soil type and potential interferences.

-

Vortex the d-SPE tube for 30-60 seconds.[2]

-

Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.[2]

-

The resulting supernatant is ready for analysis by GC-MS or HPLC.

-

Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that isolates analytes from a complex matrix based on their physical and chemical properties. It involves passing a liquid sample through a solid sorbent, which retains the analyte of interest. The analyte is then eluted with a small volume of solvent.

-

Initial Extraction:

-

Weigh 10 g of homogenized soil into a beaker.

-

Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane (1:1 v/v)).

-

Sonicate the mixture for 15-20 minutes.

-

Filter the extract through a sodium sulfate column to remove residual water.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

-

-

SPE Cleanup:

-

Sorbent Selection: For Pirimiphos-methyl, a polymeric reversed-phase sorbent like polystyrene-divinylbenzene (e.g., Isolute ENV+) or a C18-bonded silica sorbent is suitable.[5]

-

Cartridge Conditioning: Condition the SPE cartridge (e.g., 500 mg) by passing 5 mL of the elution solvent (e.g., ethyl acetate), followed by 5 mL of the extraction solvent. Do not allow the cartridge to dry out.

-

Sample Loading: Load the 1 mL of concentrated extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of hexane) to remove co-extracted interferences.

-

Elution: Elute the Pirimiphos-methyl from the cartridge with an appropriate solvent (e.g., 5-10 mL of ethyl acetate or a mixture of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2 v/v/v)).[1]

-

Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for chromatographic analysis.

-

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It offers advantages such as reduced extraction time and solvent consumption compared to traditional methods.[6][7]

-

Sample Preparation:

-

Microwave Extraction:

-

Place the vessel in the microwave extraction system.

-

Set the extraction parameters. A typical program might involve ramping the temperature to 100-120°C over 5-10 minutes and holding for 10-15 minutes. These parameters should be optimized for the specific soil type and instrument.

-

After the extraction is complete, allow the vessel to cool to room temperature.

-

-

Post-Extraction:

-

Filter the extract to remove solid particles. A simultaneous filtration system with anhydrous sodium sulfate can be used to remove residual water.[8]

-

Rinse the vessel with a small amount of the extraction solvent and combine it with the filtered extract.

-

The extract can often be analyzed directly by GC-MS without further cleanup, or it can be concentrated if necessary.[9]

-

Data Presentation: Comparison of Techniques

The following table summarizes the performance of the different sample preparation techniques for the analysis of Pirimiphos-methyl and other organophosphate pesticides in soil, based on data from various studies.

| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Microwave-Assisted Extraction (MAE) |

| Recovery (%) | 54 - 103[3][10] | Generally > 70 (for organophosphates)[5] | 70 - 120[9] |

| Relative Standard Deviation (RSD) (%) | < 19[3][10] | < 15 (for organophosphates) | 0.2 - 14[9] |

| Limit of Detection (LOD) (ng/g) | 0.006 - 87.5 (depending on analyte and detector)[11] | Typically in the low ng/g range | 0.10 - 0.12[9] |

| Solvent Consumption | Low | Moderate | Low to Moderate |

| Extraction Time | Fast (approx. 20-30 min) | Moderate (can be automated) | Very Fast (approx. 15-20 min) |

| Selectivity/Cleanup | Good | High | Moderate (may require cleanup) |

| Cost | Low | Moderate to High | High (initial instrument cost) |

Concluding Remarks

The choice of sample preparation technique for the analysis of Pirimiphos-methyl in soil depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources.

-

QuEChERS is a versatile and cost-effective method suitable for routine analysis of a large number of samples, offering a good balance of recovery, speed, and simplicity.[3][10]

-

Solid-Phase Extraction (SPE) provides excellent cleanup and selectivity, making it ideal for complex soil matrices or when very low detection limits are required.

-

Microwave-Assisted Extraction (MAE) offers the fastest extraction times and reduced solvent usage, which is advantageous for high-throughput laboratories, although it requires a higher initial investment in equipment.[9]

Validation of the chosen method is crucial to ensure accuracy and precision for the specific soil type and analytical instrumentation being used.

References

- 1. ntk-kemi.com [ntk-kemi.com]

- 2. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Comparison of Different Extraction Methods for Analysis of 10 Organochlorine Pesticides: Application of MAE–SPE Method in Soil from Beijing [scite.ai]

- 8. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

Application Note: High-Throughput Analysis of Pirimiphos-methyl in Diverse Food Matrices by LC-MS/MS

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the extraction and quantification of Pirimiphos-methyl, a broad-spectrum organophosphate insecticide, from various food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is robust, sensitive, and applicable to a wide range of food commodities including cereals, fruits, vegetables, and olive oil, ensuring compliance with regulatory standards for pesticide residue analysis.

Introduction

Pirimiphos-methyl is extensively used in agriculture for the protection of crops and stored grains.[1] Its potential persistence in the food chain necessitates reliable and sensitive analytical methods to ensure food safety and protect consumer health. This document outlines a validated workflow for the determination of Pirimiphos-methyl residues, providing researchers and analytical scientists with a comprehensive guide for routine monitoring. The QuEChERS approach has been widely adopted for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[2][3][4]

Experimental Protocols

Sample Preparation and Homogenization

-

Cereals (e.g., wheat, rice, maize): A representative 10-15 g sample is weighed and milled to a fine powder. For low-moisture samples, 10 mL of water is added to a 5 g homogenized sample to improve extraction efficiency.[1][5]

-

Fruits and Vegetables (e.g., tomatoes, oranges, cucumbers): A representative 10-15 g sample is homogenized using a high-speed blender.[2][6] For samples with high water content, the initial water addition step may be omitted.

-

Olive Oil: 1.5 g of the oil sample is weighed into a 50 mL centrifuge tube and diluted with 1.5 mL of n-hexane.[7]

Extraction (QuEChERS Method)

The QuEChERS method is a widely used extraction protocol for pesticide analysis.[3]

-

Transfer the homogenized sample (or the diluted olive oil) to a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (ACN).[8] For olive oil, 6 mL of ACN is added to the hexane-diluted sample.[7]

-

Add internal standards if necessary.

-

Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). For the citrate-buffered version, a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate is used.[9]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot (typically 1-8 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

-

The d-SPE tube contains a combination of sorbents to remove interfering matrix components. Common sorbents include:

-

Primary Secondary Amine (PSA): To remove fatty acids, organic acids, and sugars.

-

C18: To remove non-polar interferences like fats and waxes.[7]

-

Graphitized Carbon Black (GCB): To remove pigments and sterols (use with caution as it can adsorb planar pesticides).

-

Anhydrous MgSO₄: To remove residual water.

-

-